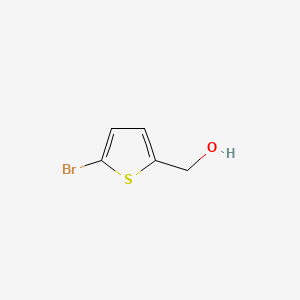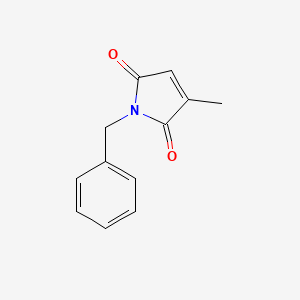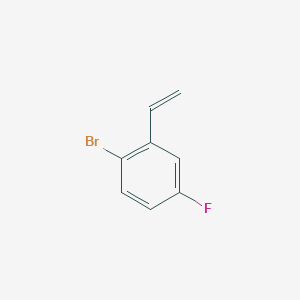
1-Bromo-2-ethenyl-4-fluorobenzene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a topic of interest in several studies. For instance, the preparation of no-carrier-added 1-bromo-4-[18F]fluorobenzene through nucleophilic aromatic substitution reactions is detailed, highlighting the importance of such compounds in 18F-arylation reactions . Similarly, the synthesis of 1,4-bis(bromomethyl)-2-fluorobenzene from p-xylene through a multi-step process involving nitration, reduction, diazotization, and bromination is reported . These methods could potentially be adapted for the synthesis of 1-Bromo-2-ethenyl-4-fluorobenzene by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of halogen atoms. The FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene provides insights into the influence of bromine and fluorine atoms on the geometry of benzene and its normal modes of vibrations . This information can be extrapolated to understand the molecular structure of 1-Bromo-2-ethenyl-4-fluorobenzene, as the presence of bromine and fluorine would similarly affect its geometry and vibrational frequencies.
Chemical Reactions Analysis
The reactivity of halogenated benzene derivatives is a subject of several studies. For example, palladium-catalyzed carbonylative reactions of 1-bromo-2-fluorobenzenes with various nucleophiles demonstrate the versatility of these compounds in forming heterocycles . Additionally, the synthesis of dibenzopentalenes from 2-bromo-1-ethynylbenzenes using nickel(0) complexes shows the potential for constructing derivatives with various functionalities . These reactions suggest that 1-Bromo-2-ethenyl-4-fluorobenzene could also participate in similar transformations, leading to a variety of products.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated benzene derivatives are crucial for their applications. The study of fluorinated distyrylbenzene chromophores, for example, reveals the effect of fluorine substitution on molecular properties and solid-state organization . The fluorescence properties of 1-Bromo-4-(2,2-diphenylvinyl)benzene are also investigated, showing significant differences in emission between the solution and solid states . These findings can provide a basis for predicting the properties of 1-Bromo-2-ethenyl-4-fluorobenzene, such as its spectroscopic characteristics and potential as a fluorescent material.
Applications De Recherche Scientifique
-
Pharmaceuticals
- Summary of Application : One of the key applications of 1-Bromo-2-ethenyl-4-fluorobenzene is in the synthesis of pharmaceutical compounds .
- Methods of Application : The specific methods of application can vary widely depending on the specific pharmaceutical compound being synthesized. Typically, this compound would be used as a building block in a larger synthetic pathway .
- Results or Outcomes : The outcomes also depend on the specific pharmaceutical compound being synthesized. In general, this compound can help to create a wide range of drugs, including antiviral agents, anti-inflammatory drugs, and anticancer agents .
-
Agrochemicals
- Summary of Application : 1-Bromo-2-ethenyl-4-fluorobenzene is used as an intermediate in the synthesis of agrochemicals .
- Methods of Application : As with pharmaceuticals, the methods of application can vary widely depending on the specific agrochemical being synthesized .
- Results or Outcomes : The outcomes can include a wide range of agrochemicals, which can help to protect crops and increase agricultural productivity .
-
Organic Synthesis
- Summary of Application : This compound is used in organic synthesis, serving as a building block for creating a wide range of other organic compounds .
- Methods of Application : The methods of application can vary widely depending on the specific compound being synthesized .
- Results or Outcomes : The outcomes can include a wide range of organic compounds, which can have a variety of uses in fields ranging from materials science to biochemistry .
Safety And Hazards
The safety information for “1-Bromo-2-ethenyl-4-fluorobenzene” includes several hazard statements: H227, H302, H315, H319, H335 . These indicate that it is a flammable liquid and vapour, may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Propriétés
IUPAC Name |
1-bromo-2-ethenyl-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrF/c1-2-6-5-7(10)3-4-8(6)9/h2-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWASPURDORDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=C(C=CC(=C1)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80459779 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-ethenyl-4-fluorobenzene | |
CAS RN |
828267-47-6 | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=828267-47-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-2-ethenyl-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80459779 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-2-ethenyl-4-fluorobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Sulfamoylphenyl)formamido]acetic acid](/img/structure/B1279413.png)

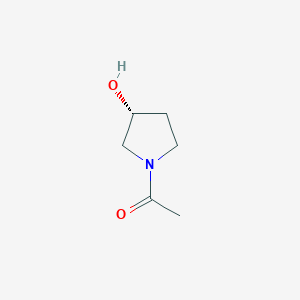
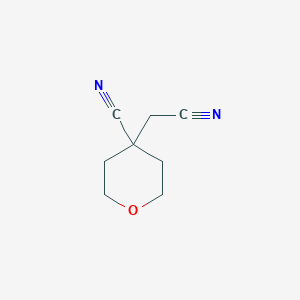
![Ethyl 2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1279422.png)
![2-(2H-Benzo[D][1,2,3]triazol-2-YL)ethanamine](/img/structure/B1279423.png)

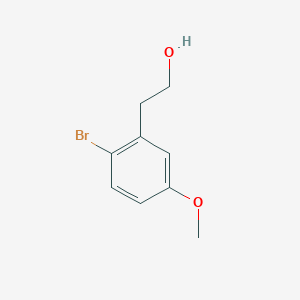
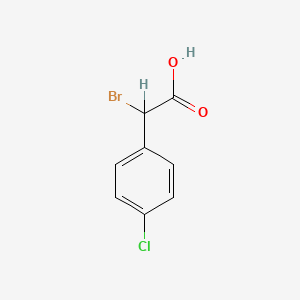

![Benzo[b]thiophene-3-carbonitrile](/img/structure/B1279438.png)
